5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its fused ring structure, which includes a furan ring, a chromene ring, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-naphthol with suitable aldehydes and ketones in the presence of catalysts like indium trichloride can lead to the formation of the desired furochromene structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trihydroxy-6,8-Dimethyl-3-(4’-Methoxybenzyl)Chroman-4-One
- Tetramethyl acetyloctahydronaphthalenes
Uniqueness
5,6-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its combination of a furan ring, chromene ring, and naphthyl group sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-13-14(2)23(24)26-22-11-21-19(10-18(13)22)20(12-25-21)17-8-7-15-5-3-4-6-16(15)9-17/h3-12H,1-2H3 |
InChI Key |
LHZDUOMXEDIQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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